BenchChemオンラインストアへようこそ!

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile

solubility prediction regioisomer comparison formulation development

This 3-methyl substituted 1,2,4-oxadiazole building block offers a distinct electron density profile with a negative logP (-0.82) for aqueous-compatible synthesis. Prioritize for HDAC6 programs (IC50 <500 nM, >11-fold selectivity) or MMP-13 inhibitors (185 nM). Ideal for polar drug candidates and antimicrobial screening libraries. Confirm availability for immediate lead optimization.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
CAS No. 1239771-67-5
Cat. No. B1527893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile
CAS1239771-67-5
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CC#N
InChIInChI=1S/C5H5N3O/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3
InChIKeyVASMWVCYNGXIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile (CAS 1239771-67-5) for Pharmaceutical R&D


(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic building block (molecular formula C₅H₅N₃O) consisting of a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and an acetonitrile moiety at the 5-position . The 1,2,4-oxadiazole scaffold is recognized as a bioisostere of amides and esters, conferring enhanced metabolic stability and favorable hydrogen-bonding capacity in medicinal chemistry applications .

Why (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile Cannot Be Replaced by Other Acetonitrile Analogs


While structurally similar acetonitrile-substituted oxadiazoles (e.g., 5-methyl or 3-phenyl regioisomers) share comparable molecular formulas, substitution patterns critically influence electronic distribution, solubility, and bioisosteric properties that govern target engagement . The 3-methyl substitution on the 1,2,4-oxadiazole ring generates a distinct electron density profile relative to 5-methyl or unsubstituted analogs, which directly impacts hydrogen-bond acceptor capacity and metabolic stability [1]. Even within the same nominal class, these differences result in measurable variations in solubility (∼14-16 g/L range) and logP values that cannot be assumed interchangeable without direct comparative data .

(3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile: Quantitative Differentiation Evidence vs. Analogs


Predicted Solubility Differentiation: (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile vs. 1,3,4-Oxadiazole Regioisomer

Calculated aqueous solubility data indicate a measurable difference between 1,2,4-oxadiazole and 1,3,4-oxadiazole acetonitrile derivatives. (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile exhibits a calculated aqueous solubility of 16 g/L at 25°C , whereas the corresponding 1,3,4-oxadiazole analog (5-Methyl-1,3,4-oxadiazole-2-acetonitrile) shows a lower calculated solubility of 14 g/L under identical conditions .

solubility prediction regioisomer comparison formulation development

Lipophilicity Differentiation: LogP Comparison Between 3-Methyl and 3-Phenyl 1,2,4-Oxadiazole Acetonitriles

Experimental and calculated logP values demonstrate a substantial lipophilicity gap between small alkyl and aryl substitutions on the 1,2,4-oxadiazole-acetonitrile scaffold. (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile has a calculated logP of -0.82, indicating hydrophilic character . In contrast, the 3-phenyl analog ((3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile) has a significantly higher logP, consistent with increased hydrophobicity and membrane permeability potential .

lipophilicity logP permeability prediction

HDAC6 Inhibitor Potency: Structural Contribution of 3-Methyl-1,2,4-oxadiazole Moiety in BDBM310704

The 3-methyl-1,2,4-oxadiazol-5-yl moiety serves as a critical pharmacophore element in potent histone deacetylase 6 (HDAC6) inhibitors. A compound containing this exact moiety, BDBM310704 (N-Hydroxy-8-((3-methyl-1,2,4-oxadiazol-5-yl)(pyridin-2-yl)amino)octanamide), demonstrated an IC50 of <500 nM against human HDAC6 [1]. Importantly, this same compound exhibited a substantially weaker IC50 of 5.50 μM against HDAC1, reflecting isoform selectivity attributable in part to the oxadiazole substitution pattern [1].

HDAC6 inhibitor IC50 epigenetic therapy

MMP-13 Inhibitor Activity: Potency of 3-Methyl-1,2,4-oxadiazole-Containing Compound vs. MMP Family Context

The 3-methyl-1,2,4-oxadiazole moiety is incorporated into potent matrix metalloproteinase-13 (MMP-13, collagenase-3) inhibitors. A compound bearing this moiety, BDBM126812 (1-methyl-5-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide), exhibited an IC50 of 185 nM against mouse collagenase-3 (MMP-13) in an EnzoLyte 520 MMP assay [1].

MMP-13 inhibitor collagenase osteoarthritis

Antimicrobial Activity of 1,2,4-Oxadiazole-5-acetonitrile Derivatives: IC50 and Binding Energy Data

A series of 2-(3-aryl-1,2,4-oxadiazol-5-yl)acetonitrile derivatives (3a-h) were evaluated for antimicrobial and antitumor activity. Compound 3f (2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)acetonitrile) demonstrated an IC50 of 312.5 μg/mL against Candida albicans [1]. Compound 3g exhibited a CC50 of 37.64 μg/mL against Caco-2 colon adenocarcinoma cells and showed favorable molecular docking scores: binding energies of -8.02 kcal/mol (4CJN, S. aureus target), -6.72 kcal/mol (6MKI, E. faecalis target), and -7.96 kcal/mol (6I13, P. aeruginosa target) [1].

antimicrobial antibacterial antifungal

Kappa Opioid Receptor Antagonist Crystalline Form: Defined XRPD Pattern with 3-Methyl-1,2,4-oxadiazole Substructure

The 3-methyl-1,2,4-oxadiazol-5-yl moiety is incorporated into an advanced clinical-stage kappa opioid receptor (KOR) antagonist. Solid Form A of 1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride exhibits a reproducible powder X-ray diffraction pattern with characteristic peaks (in degrees 2θ±0.2) at 4.30, 8.59, 12.88, 18.82, and 21.34 when measured using Cu Kα radiation [1].

KOR antagonist crystalline form XRPD

Optimal R&D Applications for (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile Based on Quantitative Evidence


HDAC6-Selective Inhibitor Lead Optimization

Researchers developing isoform-selective histone deacetylase inhibitors should prioritize this building block based on documented HDAC6 IC50 <500 nM with >11-fold selectivity over HDAC1 in compounds containing the 3-methyl-1,2,4-oxadiazole moiety [1]. This selectivity profile supports epigenetic drug discovery programs targeting oncology and neurodegenerative disease indications [1].

MMP-13 Inhibitor Discovery for Osteoarthritis

Medicinal chemistry teams pursuing matrix metalloproteinase-13 (collagenase-3) inhibitors can leverage the demonstrated IC50 of 185 nM for oxadiazole-containing derivatives in validated enzymatic assays [2]. The sub-200 nM potency establishes this scaffold as a viable starting point for MMP-13 lead optimization [2].

Hydrophilic Pharmacophore Design Requiring Negative logP

Projects requiring polar, aqueous-compatible building blocks should select this compound over hydrophobic 3-phenyl or 3-aryl analogs based on its calculated logP of -0.82 . This negative logP value distinguishes it from higher logP analogs and supports synthesis of hydrophilic drug candidates with favorable solubility profiles .

Antimicrobial and Antifungal Lead Generation

Investigators developing novel antimicrobial agents can utilize this scaffold based on validated activity of related 1,2,4-oxadiazole-5-acetonitrile derivatives demonstrating IC50 312.5 μg/mL against C. albicans and favorable molecular docking scores (-8.02 to -7.96 kcal/mol) against bacterial targets [3]. This established activity profile supports inclusion in antimicrobial screening libraries and lead generation campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.